Cas no 1461708-06-4 (2-chloro-N-(2-oxopropyl)propanamide)

2-chloro-N-(2-oxopropyl)propanamide Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-N-(2-oxopropyl)propanamide
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2-chloro-N-(2-oxopropyl)propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-131093-0.1g |
2-chloro-N-(2-oxopropyl)propanamide |
1461708-06-4 | 95% | 0.1g |
$268.0 | 2023-02-15 | |
Enamine | EN300-131093-2.5g |
2-chloro-N-(2-oxopropyl)propanamide |
1461708-06-4 | 95% | 2.5g |
$1509.0 | 2023-02-15 | |
Enamine | EN300-131093-1.0g |
2-chloro-N-(2-oxopropyl)propanamide |
1461708-06-4 | 95% | 1g |
$0.0 | 2023-06-08 | |
Enamine | EN300-131093-10.0g |
2-chloro-N-(2-oxopropyl)propanamide |
1461708-06-4 | 95% | 10.0g |
$3314.0 | 2023-02-15 | |
TRC | C372990-100mg |
2-chloro-N-(2-oxopropyl)propanamide |
1461708-06-4 | 100mg |
$ 295.00 | 2022-06-01 | ||
Aaron | AR01A6QF-10g |
2-chloro-N-(2-oxopropyl)propanamide |
1461708-06-4 | 95% | 10g |
$4584.00 | 2023-12-16 | |
1PlusChem | 1P01A6I3-50mg |
2-chloro-N-(2-oxopropyl)propanamide |
1461708-06-4 | 95% | 50mg |
$269.00 | 2025-03-04 | |
1PlusChem | 1P01A6I3-5g |
2-chloro-N-(2-oxopropyl)propanamide |
1461708-06-4 | 95% | 5g |
$2825.00 | 2024-06-20 | |
A2B Chem LLC | AV53803-50mg |
2-Chloro-n-(2-oxopropyl)propanamide |
1461708-06-4 | 95% | 50mg |
$224.00 | 2024-04-20 | |
Aaron | AR01A6QF-1g |
2-chloro-N-(2-oxopropyl)propanamide |
1461708-06-4 | 95% | 1g |
$1084.00 | 2025-02-09 |
2-chloro-N-(2-oxopropyl)propanamide Related Literature
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Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
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Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
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Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
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5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
Additional information on 2-chloro-N-(2-oxopropyl)propanamide
Introduction to 2-chloro-N-(2-oxopropyl)propanamide (CAS No. 1461708-06-4)
2-chloro-N-(2-oxopropyl)propanamide, identified by the Chemical Abstracts Service Number (CAS No.) 1461708-06-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This amide derivative has garnered attention due to its structural versatility and potential applications in the synthesis of bioactive molecules. The presence of both a chloro substituent and an acetoacetamide moiety makes it a valuable intermediate in medicinal chemistry, particularly in the development of novel therapeutic agents.
The chemical structure of 2-chloro-N-(2-oxopropyl)propanamide consists of a propanamide backbone with a chloro group attached to the second carbon atom and an acetoacetamide side chain. This configuration imparts unique reactivity, enabling its use in various synthetic pathways. The chloro group, for instance, can participate in nucleophilic substitution reactions, while the amide functionality serves as a versatile handle for further derivatization. Such characteristics make it a promising candidate for exploring new pharmacophores and drug candidates.
In recent years, there has been growing interest in amide-based compounds due to their role as key structural motifs in many biologically active molecules. The pharmaceutical industry has leveraged amides for their stability, solubility, and ability to modulate biological targets effectively. 2-chloro-N-(2-oxopropyl)propanamide stands out as a compound that could bridge the gap between basic chemical research and applied drug development. Its synthesis involves well-established organic reactions, such as chlorination and amidation, which are optimized for high yield and purity.
The synthesis of 2-chloro-N-(2-oxopropyl)propanamide typically begins with the chlorination of propanal derivatives followed by amidation with appropriate nitrogen-containing reagents. Advanced techniques such as catalytic hydrogenation or transition-metal-catalyzed reactions can enhance the efficiency of this process. The purity of the final product is crucial, as impurities can affect downstream applications. Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the compound meets stringent quality standards.
One of the most compelling aspects of 2-chloro-N-(2-oxopropyl)propanamide is its potential utility in designing small-molecule inhibitors targeting various diseases. For instance, amide derivatives have been explored as kinase inhibitors, protease inhibitors, and antiviral agents. The chloro group provides an opportunity for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which can introduce aryl or heteroaryl groups into the molecule. This flexibility allows chemists to fine-tune the properties of the compound for specific biological activities.
Recent studies have highlighted the role of 2-chloro-N-(2-oxopropyl)propanamide in developing novel antibiotics. The increasing prevalence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Amide-based compounds have shown promise in this area due to their ability to disrupt essential bacterial processes without harming human cells. The structural features of 2-chloro-N-(2-oxopropyl)propanamide, including its amphipathic nature and ability to interact with biological targets, make it a suitable candidate for antimicrobial applications.
The pharmacokinetic properties of 2-chloro-N-(2-oxopropyl)propanamide are also under investigation. Factors such as solubility, bioavailability, and metabolic stability are critical determinants of its suitability for therapeutic use. Computational modeling techniques are increasingly employed to predict these properties before experimental validation. Such approaches accelerate the drug discovery process by identifying promising candidates early in the pipeline.
In conclusion, 2-chloro-N-(2-oxopropyl)propanamide (CAS No. 1461708-06-4) represents a fascinating compound with broad applications in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for synthesizing bioactive molecules with potential therapeutic implications. As research continues to uncover new synthetic strategies and biological targets, compounds like this will play an indispensable role in advancing drug development efforts worldwide.
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